![molecular formula C12H11N5S B14719983 5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 21308-89-4](/img/structure/B14719983.png)
5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenylacetaldehyde with benzimidohydrazide in dimethyl sulfoxide (DMSO) at 100°C for 2 hours . This method yields the desired triazine derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis and solid-phase synthesis can be explored for more efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-Benzylsulfanyl-5-thioxo-4,5-dihydro-2H-(1,2,4)triazine-3-one
- 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione
Uniqueness
5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is unique due to its specific structural features and the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
21308-89-4 |
|---|---|
Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
5-benzylsulfanyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H11N5S/c1-2-4-9(5-3-1)6-18-12-10-11(14-7-15-12)17-16-8-13-10/h1-5,7-8H,6H2,(H,13,16)(H,14,15,17) |
InChI Key |
IAIQILCSXKJNKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CNN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


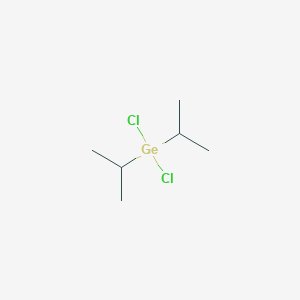
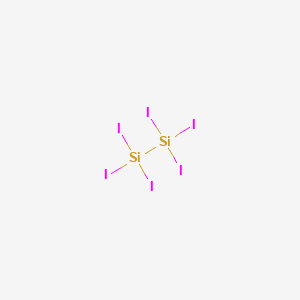

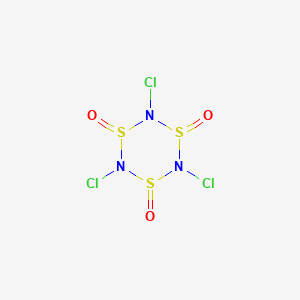
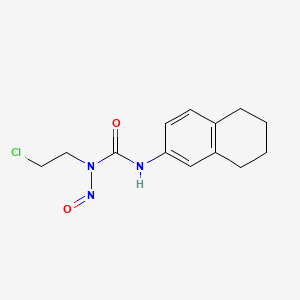
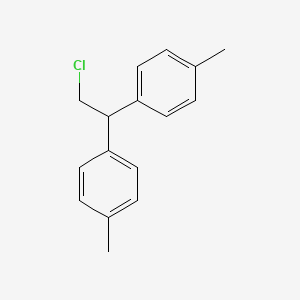
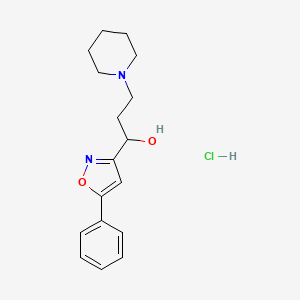
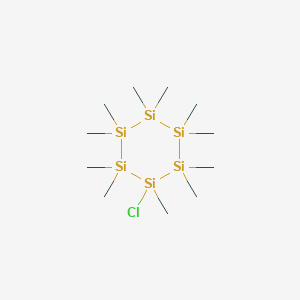
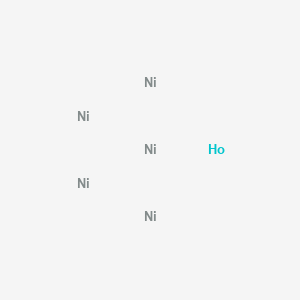
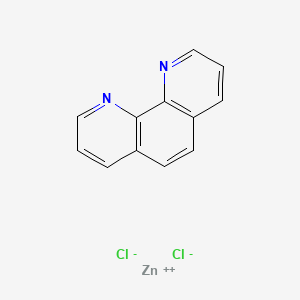
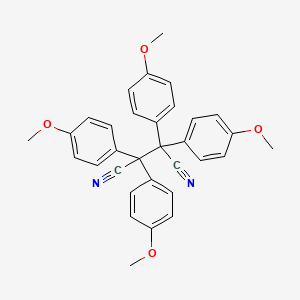
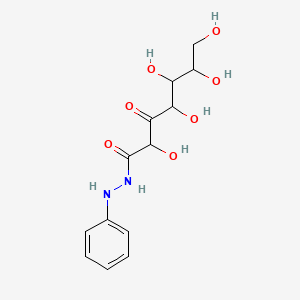
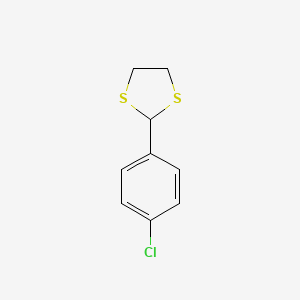
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
